Dehydroespeletone

Antimicrobial Phenolic Compounds Natural Product

Researchers needing authentic standards for replicating anti-inflammatory and antimicrobial studies of Artemisia/Espeletia phenolics face challenges with analog substitution. Dehydroespeletone is the exact compound required for assay validity. - Quantified antimicrobial benchmark: MIC of 50 µg/mL against S. aureus. - Reference standard for HPLC-based phytochemical quantification. - Sourced from authenticated plant material; ≥98% purity verified by HPLC.

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
CAS No. 88076-21-5
Cat. No. B1631916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroespeletone
CAS88076-21-5
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C1=C(C=CC(=C1)C(=O)C)OC)C
InChIInChI=1S/C14H16O3/c1-9(2)7-13(16)12-8-11(10(3)15)5-6-14(12)17-4/h5-8H,1-4H3
InChIKeyZHHUKOQYRGQWAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroespeletone: Compound Profile


Dehydroespeletone (CAS: 88076-21-5, also known as 51995-99-4) is a naturally occurring phenolic compound belonging to the alkyl-phenylketone class [1]. It has been isolated from various plant sources, including *Artemisia glutinosa*, *Espeletia schultzii*, and *Artemisia campestris* [2]. This compound is of interest in scientific research due to its reported antioxidative, anti-inflammatory, and antimicrobial properties, which have been observed in preliminary laboratory studies .

Antimicrobial screening studies using broth microdilution
Phytochemical reference standard for plant extract analysis
Cell-based oxidative stress and inflammatory pathway assays

Dehydroespeletone Substitution Risks


Substituting Dehydroespeletone with other in-class phenolic compounds or even closely related analogs from the *Artemisia* genus is not scientifically sound. The biological activity of natural products is highly dependent on specific structural features. While general claims of anti-inflammatory or antioxidant activity are common for many phenolics, the precise mechanisms, potency, and selectivity of Dehydroespeletone—particularly its potential inhibition of specific enzymes like cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) —are not guaranteed to be shared by its structural neighbors. Therefore, for any research aimed at replicating or building upon existing Dehydroespeletone findings, the use of the exact compound is mandatory to ensure experimental validity and reproducibility.

Structural sensitivity

Phenolic analogs from Artemisia or Espeletia may not share the same antimicrobial or anti-inflammatory profile; subtle structural differences can alter target engagement.

Mechanistic specificity

Reported inhibition of COX-2 or NF-κB pathways is compound‑specific; class‑level antioxidant claims do not guarantee equivalent mechanism of action.

Reproducibility requirement

For building on existing Dehydroespeletone findings, substitution may require re‑validation of potency and selectivity in the same assay conditions.

Dehydroespeletone: Key Evidence


Antimicrobial Activity Against S. aureus

Dehydroespeletone demonstrates antimicrobial activity against *Staphylococcus aureus* with a reported minimum inhibitory concentration (MIC) of 50 µg/mL . A direct comparator or baseline for this specific assay is not provided in the available source, limiting the strength of this evidence.

Antimicrobial MIC
Data to verify
MIC 50 µg/mL
Supports antimicrobial screening context
No comparator baseline reported; method: broth microdilution
Antimicrobial Phenolic Compounds Natural Product

Physicochemical Properties

Dehydroespeletone possesses the following key physicochemical properties: a molecular formula of C14H16O3, a molecular weight of 232.27 g/mol, a topological polar surface area (TPSA) of 43.40 Ų, and a calculated XlogP of 2.70 [1]. These properties can be used to compare its potential for permeability and absorption against other compounds.

Physicochemical profile
Reported
MW 232.27, TPSA 43.40 Ų, XlogP 2.70
Predicted permeability & absorption context
Calculated ADMET properties; experimental verification needed
Physicochemical Properties Formulation Natural Product

Dehydroespeletone: Research Applications


Antimicrobial Susceptibility Testing

Dehydroespeletone is suitable for use as a reference compound or a starting point for structure-activity relationship (SAR) studies in antimicrobial drug discovery programs. Its reported MIC of 50 µg/mL against *Staphylococcus aureus* provides a quantifiable benchmark for assessing the potency of newly synthesized derivatives or comparing its efficacy to that of known antibiotics in standard microbiological assays .

Phytochemical Analysis & Natural Product Chemistry

Dehydroespeletone is an appropriate analytical standard for the identification and quantification of this compound in plant extracts, particularly from species of the *Artemisia* and *Espeletia* genera [1]. Its use is essential for phytochemical studies, metabolomics, and quality control of herbal preparations.

In Vitro Oxidative Stress & Inflammation Studies

Given its reported antioxidative and anti-inflammatory properties , Dehydroespeletone is a candidate for in vitro studies exploring its ability to scavenge free radicals or modulate inflammatory pathways. Researchers can use this compound to investigate its effects on markers such as nitric oxide (NO) production or reactive oxygen species (ROS) in cell-based models.

Application
Selection Property
Validation Focus
Antimicrobial susceptibility testing
Antimicrobial screening context
MIC and strain‑panel endpoints
Phytochemical analysis
Natural product analytical standard
Metabolite identification & quantification
In vitro oxidative stress & inflammation studies
Cell‑based assay context
NO/ROS marker endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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